molecular formula C9H7NO5S B1517278 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid CAS No. 1038706-82-9

2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid

Cat. No.: B1517278
CAS No.: 1038706-82-9
M. Wt: 241.22 g/mol
InChI Key: NZSRPPKHNOENTL-UHFFFAOYSA-N
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Description

2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is a complex organic compound with a molecular weight of 241.22 g/mol. It is characterized by its benzothiazole core structure, which is a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. Subsequent oxidation and methylation steps are then employed to introduce the trioxo and methyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and sulfonic acids.

  • Reduction: Formation of amines and hydroxylamines.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It may serve as a probe for studying biological systems and interactions with biomolecules.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Applications in material science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylic acid

  • 1,1,3-trioxo-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid

  • 2-(2-methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid

Uniqueness: 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is unique due to its specific structural features, such as the presence of the methyl group and the trioxo functionality

Properties

IUPAC Name

2-methyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c1-10-8(11)6-3-2-5(9(12)13)4-7(6)16(10,14)15/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSRPPKHNOENTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
Reactant of Route 2
2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
Reactant of Route 3
2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
Reactant of Route 4
2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
Reactant of Route 6
2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid

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